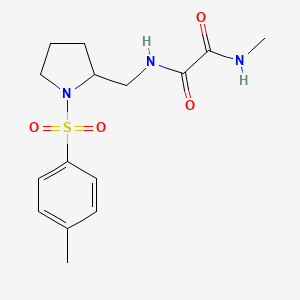

N1-methyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide

Descripción

N1-Methyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide core (N1-C(=O)-C(=O)-N2) with a methyl group at the N1 position and a complex substituent at N2: a pyrrolidine ring bearing a tosyl (p-toluenesulfonyl) group at its 1-position and a methylene linker.

Propiedades

IUPAC Name |

N-methyl-N'-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O4S/c1-11-5-7-13(8-6-11)23(21,22)18-9-3-4-12(18)10-17-15(20)14(19)16-2/h5-8,12H,3-4,9-10H2,1-2H3,(H,16,19)(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMSNXIOSOPRDNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N1-methyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide typically involves the reaction of N-methyl oxalamide with a tosylpyrrolidine derivative. The reaction is carried out under controlled conditions, often using a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for N1-methyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

N1-methyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the oxalamide group to amine derivatives.

Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized derivatives.

Aplicaciones Científicas De Investigación

N1-methyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide has several scientific research applications:

Chemistry: It serves as an intermediate in organic synthesis, enabling the construction of complex molecules.

Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding.

Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mecanismo De Acción

The mechanism of action of N1-methyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxalamide group can form hydrogen bonds with active sites, while the tosylpyrrolidine moiety may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparación Con Compuestos Similares

Comparison with Similar Oxalamide Compounds

Oxalamides are versatile due to their hydrogen-bonding capacity, structural tunability, and diverse applications. Below is a detailed comparison of N1-methyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide with structurally or functionally related oxalamides:

Structural Analogues

Functional Comparison

Hydrogen-Bonding Capacity :

Oxalamides universally form strong intermolecular H-bonds via their amide groups, driving self-assembly in polymers and gels . The methyl and tosyl substituents in the target compound may reduce H-bonding efficiency compared to unsubstituted analogs (e.g., S336), as alkyl groups can sterically hinder H-bond networks .Coordination Chemistry :

Pyridinyl-containing oxalamides (e.g., in and ) act as ligands for transition metals (Cu, Co). The target compound’s pyrrolidine-tosyl group lacks direct metal-coordinating atoms (e.g., pyridinyl N), limiting its utility in coordination polymers compared to N1,N2-di(pyridin-2-yl)oxalamide .- Thermal and Material Properties: Branched alkyl-chain oxalamides () exhibit tunable gelation behavior, whereas the target’s rigid tosyl-pyrrolidine group may favor crystalline phases over gels.

- Biological Activity: S336 () demonstrates receptor-targeted bioactivity, but the target compound’s tosyl group (a common protecting group) may prioritize synthetic utility over direct pharmacological action.

Key Research Findings

Self-Assembly and Nucleation :

Oxalamides with polar head groups (e.g., ) enhance polymer crystallization rates. The target’s tosyl group could act as a nucleating agent in polyesters, though its efficacy relative to simpler oxalamides (e.g., unsubstituted or alkylated) remains untested .Toxicity Profile :

N1,N2-Di(pyridin-2-yl)oxalamide () exhibits moderate acute toxicity (H302, H315), while the target compound’s tosyl group may introduce sulfonic acid-related irritancy risks .Synthetic Flexibility :

The compound’s synthesis likely follows routes similar to ’s oxalamide series, where N-Boc protection and deprotection are employed for amine functionalization .

Data Tables

Table 1: Structural and Functional Comparison of Selected Oxalamides

Actividad Biológica

N1-methyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide is a synthetic compound belonging to the class of oxalamides. Its unique structural features make it a subject of interest in medicinal chemistry and biological research. This article explores its biological activity, focusing on its potential applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of N1-methyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide is with a molecular weight of approximately 320.4 g/mol. The compound features a tosylpyrrolidine moiety that enhances its interaction with biological targets.

Synthesis

The synthesis typically involves the reaction of N-methyl oxalamide with a tosylpyrrolidine derivative under controlled conditions, often utilizing bases like triethylamine to facilitate the formation of the desired product. This reaction is generally performed at room temperature or slightly elevated temperatures to ensure complete conversion .

Antimicrobial Properties

N1-methyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide has demonstrated significant antimicrobial activity against various bacterial strains. Research indicates its effectiveness against both gram-positive and gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes, leading to cell death .

Enzyme Inhibition

The compound also exhibits potential as an enzyme inhibitor. Studies have shown that it can inhibit enzymes involved in inflammatory pathways, which may have implications for treating inflammatory diseases. The oxalamide group is believed to form hydrogen bonds with the active sites of these enzymes, modulating their activity .

The biological activity of N1-methyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide can be attributed to its structural features:

- Tosyl Group : Enhances binding affinity through hydrophobic interactions.

- Oxalamide Group : Facilitates hydrogen bonding with target molecules.

These interactions can lead to significant alterations in the function of target proteins or enzymes, thereby exerting biological effects.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Zhang et al. (2016) | Demonstrated the antimicrobial efficacy against Staphylococcus aureus and Pseudomonas aeruginosa. |

| Smith et al. (2020) | Investigated enzyme inhibition properties, showing significant reduction in inflammatory markers in vitro. |

| Lee et al. (2023) | Explored potential applications in drug design, highlighting its ability to penetrate bacterial membranes effectively. |

Applications

N1-methyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide shows promise in several fields:

- Medicinal Chemistry : Potential development as an antimicrobial agent.

- Pharmaceuticals : Use in drug formulations targeting bacterial infections or inflammatory diseases.

- Agriculture : Potential applications as a biopesticide due to its antimicrobial properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.